3-O-Demethylmonensin B

Description

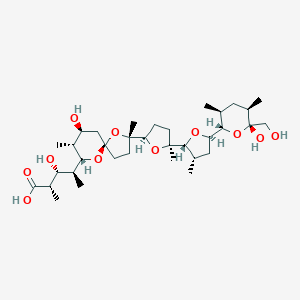

Structure

3D Structure

Properties

CAS No. |

109345-56-4 |

|---|---|

Molecular Formula |

C34H58O11 |

Molecular Weight |

642.8 g/mol |

IUPAC Name |

(2S,3R,4S)-3-hydroxy-4-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methylpentanoic acid |

InChI |

InChI=1S/C34H58O11/c1-17-13-19(3)34(40,16-35)44-27(17)24-14-18(2)29(41-24)32(8)10-9-25(42-32)31(7)11-12-33(45-31)15-23(36)20(4)28(43-33)21(5)26(37)22(6)30(38)39/h17-29,35-37,40H,9-16H2,1-8H3,(H,38,39)/t17-,18-,19+,20+,21-,22-,23-,24+,25+,26+,27-,28-,29+,31-,32-,33+,34-/m0/s1 |

InChI Key |

WUMCYULFRTXIOQ-ITNVIPQQSA-N |

Isomeric SMILES |

C[C@H]1C[C@H]([C@@](O[C@@H]1[C@H]2C[C@@H]([C@@H](O2)[C@@]3(CC[C@@H](O3)[C@@]4(CC[C@@]5(O4)C[C@@H]([C@H]([C@H](O5)[C@@H](C)[C@H]([C@H](C)C(=O)O)O)C)O)C)C)C)(CO)O)C |

Canonical SMILES |

CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C(C(C)C(=O)O)O)C)O)C)C)C)(CO)O)C |

Synonyms |

3-O-demethylmonensin B |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 3-O-Demethylmonensin B

Introduction to 3-O-Demethylmonensin B

This compound is a chemical analogue of Monensin B, a polyether ionophore antibiotic produced by Streptomyces cinnamonensis. The "3-O-demethyl" designation indicates the removal of a methyl group from the hydroxyl group at the 3rd position of the monensin molecule. This structural modification can potentially alter the molecule's biological activity, solubility, and pharmacokinetic properties.

Monensins, as a class, are known for their ability to form complexes with monovalent cations, such as sodium (Na+) and potassium (K+), and transport them across lipid membranes.[1] This ionophoric activity disrupts cellular ion homeostasis, leading to their well-documented antimicrobial and anticoccidial properties.[2][3]

Chemical and Physical Properties

Based on available data, the fundamental properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C34H58O11 | [4] |

| Molecular Weight | 642.8 g/mol | [4] |

| CAS Number | 109345-56-4 | [4] |

| IUPAC Name | (2S,3R,4S)-3-hydroxy-4-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methylpentanoic acid | [4] |

Presumed Mechanism of Action: Ionophoric Activity

The biological activity of monensin and its derivatives is primarily attributed to their function as ionophores.[5][6] It is highly probable that this compound shares this fundamental mechanism of action.

Signaling Pathway of Monensin's Ionophoric Action:

Caption: Proposed mechanism of action for Monensin, likely shared by this compound.

This process involves the formation of a lipid-soluble complex with a sodium ion, facilitating its transport into the cell in exchange for a proton.[5] This disruption of the natural ion gradients across the cell membrane leads to a decrease in intracellular pH and ultimately, cellular stress and death.[2]

Potential Biological Activities

While specific studies on this compound are lacking, we can infer its potential biological activities from research on related compounds.

-

Antimicrobial Activity: Monensin A exhibits activity against Gram-positive bacteria.[5] It is plausible that this compound would also possess antimicrobial properties, although its spectrum and potency would require experimental verification.

-

Anticoccidial Activity: Monensin is widely used in veterinary medicine to control coccidiosis in poultry and as a growth promoter in cattle.[3] The efficacy of this compound in this context is unknown.

-

Anticancer and Other Activities: Research has explored the potential of monensin and its derivatives as anticancer, antiviral, and antimalarial agents.[2][6] The structural modification in this compound could modulate these activities, potentially leading to enhanced efficacy or a different pharmacological profile.

Experimental Protocols: A Call for Future Research

The absence of published studies on this compound means there are no established experimental protocols for its synthesis, purification, or biological evaluation. Future research should focus on:

Workflow for Synthesis and Biological Evaluation:

Caption: A proposed experimental workflow for the investigation of this compound.

-

Synthesis and Purification: Developing a robust and scalable method for the synthesis or isolation of this compound is a critical first step. This would likely involve chemical modification of Monensin B or potentially targeted fermentation of Streptomyces strains.

-

In Vitro and In Vivo Studies: A comprehensive panel of in vitro assays is needed to screen for its biological activities. Promising results would then need to be validated in appropriate in vivo models to assess efficacy and safety.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound will be crucial for understanding its therapeutic potential and for guiding further drug development efforts.

Conclusion and Future Directions

This compound represents an under-investigated derivative of the well-known ionophore, Monensin. While its fundamental chemical properties are documented, a significant void exists in the scientific literature regarding its biological activity and mechanism of action. The structural difference from its parent compound suggests the potential for a modified or novel pharmacological profile. This guide underscores the urgent need for dedicated research to unlock the potential of this compound. Such studies would not only contribute to a deeper understanding of ionophore biology but could also pave the way for the development of new therapeutic agents for a range of diseases. Researchers in the fields of medicinal chemistry, microbiology, and oncology are encouraged to explore this promising, yet enigmatic, molecule.

References

- 1. CAS 92096-16-7: 3-O-demethylmonensin A | CymitQuimica [cymitquimica.com]

- 2. web.stanford.edu [web.stanford.edu]

- 3. Is the Use of Monensin Another Trojan Horse for the Spread of Antimicrobial Resistance? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 5. Structure and Antimicrobial Properties of Monensin A and Its Derivatives: Summary of the Achievements - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Monensin - Wikipedia [en.wikipedia.org]

The Biosynthesis of 3-O-Demethylmonensin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the biosynthetic pathway of 3-O-demethylmonensin B, a precursor to the polyether ionophore antibiotic monensin B. Produced by Streptomyces cinnamonensis, monensins are of significant interest for their antimicrobial and anticoccidial properties. Understanding the biosynthesis of this compound is crucial for the targeted engineering of novel monensin analogs with potentially improved therapeutic profiles. This document details the genetic and enzymatic basis of its formation, presents available quantitative data, outlines key experimental protocols, and provides visualizations of the metabolic pathway and experimental workflows.

Core Biosynthetic Pathway

The biosynthesis of this compound is a complex process orchestrated by a Type I modular polyketide synthase (PKS) and a series of tailoring enzymes. The carbon backbone is assembled from acetate, propionate, and butyrate precursors. The formation of this compound diverges from the main monensin A and B pathways at the final methylation step.

The key steps in the biosynthesis are:

-

Oxidative Cyclization: A series of enzymes, including the epoxidase MonCI and the epoxide hydrolases MonBI and MonBII, are responsible for the formation of the characteristic polyether rings.

-

Hydroxylation: The cytochrome P450 monooxygenase, MonD, introduces a hydroxyl group at C-26.

-

Lack of Methylation: In the biosynthesis of this compound, the final O-methylation step at the 3-hydroxyl group, which is typically catalyzed by the S-adenosylmethionine (SAM)-dependent methyltransferase MonE, does not occur. This results in the accumulation of the demethylated analog.

The overall biosynthetic pathway leading to monensin B and the point of divergence for this compound are depicted below.

Quantitative Data

The production of this compound is most effectively achieved through the genetic manipulation of Streptomyces cinnamonensis, specifically by deleting the monE gene. The following tables summarize the available quantitative data regarding the physicochemical properties of this compound and the comparative production yields in wild-type and mutant strains.

| Property | Value | Source |

| Molecular Formula | C₃₄H₅₈O₁₁ | --INVALID-LINK-- |

| Molecular Weight | 642.8 g/mol | --INVALID-LINK-- |

| Exact Mass | 642.39791266 Da | --INVALID-LINK-- |

| Strain | Compound | Yield (mg/L) |

| S. cinnamonensis Wild-Type | Monensin A | >1000 |

| S. cinnamonensis Wild-Type | Monensin B | Minor component |

| S. cinnamonensis ΔmonE | 3-O-Demethylmonensin A | ~500 |

| S. cinnamonensis ΔmonE | This compound | Not explicitly quantified, but present |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

In-Frame Deletion of the monE Gene in Streptomyces cinnamonensis

This protocol is adapted from the REDIRECT PCR-targeting method for Streptomyces.

Materials:

-

S. cinnamonensis wild-type strain

-

E. coli BW25113/pIJ790

-

Cosmid library of S. cinnamonensis

-

Disruption cassette plasmid (e.g., pIJ773)

-

Primers with 5' extensions homologous to the regions flanking monE

-

Appropriate antibiotics and culture media (LB, MS agar, TSB)

Procedure:

-

Design and PCR amplify the disruption cassette: Design primers with ~40 bp 5' extensions homologous to the regions immediately upstream and downstream of the monE coding sequence. The 3' ends of the primers should be complementary to the disruption cassette template. Perform PCR to amplify the cassette.

-

Generate the disrupted cosmid in E. coli: Electroporate the purified PCR product into electrocompetent E. coli BW25113/pIJ790 containing the S. cinnamonensis cosmid library. Plate on selective medium to isolate colonies containing the cosmid where monE has been replaced by the disruption cassette via λ-Red recombination.

-

Verify the disrupted cosmid: Isolate the cosmid DNA and verify the correct gene replacement by PCR and restriction digest.

-

Intergeneric conjugation: Introduce the verified disrupted cosmid into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002) and then conjugate with S. cinnamonensis.

-

Selection of mutants: Select for exconjugants that have undergone a single crossover event. Subsequently, screen for double crossover mutants where the wild-type monE gene has been replaced by the disruption cassette.

-

Verification of the ΔmonE mutant: Confirm the in-frame deletion in the S. cinnamonensis genome by PCR and sequencing.

-

Metabolite analysis: Cultivate the ΔmonE mutant and the wild-type strain under identical conditions. Extract the secondary metabolites and analyze by HPLC-MS to confirm the production of this compound and the absence of monensin B.

Heterologous Expression and Purification of MonE Methyltransferase

This protocol provides a general framework for the expression of a Streptomyces methyltransferase in E. coli.

Materials:

-

E. coli expression host (e.g., BL21(DE3))

-

Expression vector (e.g., pET series) with a purification tag (e.g., 6xHis)

-

monE gene amplified from S. cinnamonensis genomic DNA

-

Restriction enzymes and T4 DNA ligase

-

IPTG for induction

-

Ni-NTA affinity chromatography column

-

Buffers for lysis, washing, and elution

Procedure:

-

Cloning of monE into an expression vector: Amplify the monE gene and clone it into the chosen expression vector.

-

Transformation and expression: Transform the expression construct into the E. coli host. Grow the culture to mid-log phase and induce protein expression with IPTG.

-

Cell lysis and clarification: Harvest the cells and lyse them by sonication or high-pressure homogenization. Centrifuge the lysate to remove cell debris.

-

Affinity chromatography: Load the clarified lysate onto a Ni-NTA column. Wash the column to remove non-specifically bound proteins.

-

Elution and dialysis: Elute the His-tagged MonE protein using an imidazole gradient. Dialyze the purified protein into a suitable storage buffer.

-

Purity assessment: Analyze the purity of the protein by SDS-PAGE.

Kinetic Analysis of the MonE Methyltransferase

This protocol describes a general method for determining the kinetic parameters of a SAM-dependent methyltransferase.

Materials:

-

Purified MonE enzyme

-

This compound (substrate)

-

S-adenosylmethionine (SAM) (co-substrate)

-

Reaction buffer

-

HPLC system for product quantification

Procedure:

-

Set up reactions: Prepare a series of reactions containing a fixed concentration of MonE and SAM, and varying concentrations of this compound.

-

Initiate and incubate: Initiate the reactions by adding the enzyme and incubate at an optimal temperature for a fixed time, ensuring the reaction is in the linear range.

-

Quench reactions: Stop the reactions by adding a quenching agent (e.g., acid or organic solvent).

-

Quantify product formation: Analyze the reaction mixtures by HPLC to quantify the amount of monensin B produced.

-

Determine initial velocities: Calculate the initial velocity of the reaction for each substrate concentration.

-

Data analysis: Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax. Calculate kcat from Vmax and the enzyme concentration.

Conclusion

The biosynthesis of this compound provides a clear example of how the targeted inactivation of a single tailoring enzyme can lead to the production of a novel natural product analog. The methodologies outlined in this guide offer a framework for the further investigation of the monensin biosynthetic pathway and for the engineered biosynthesis of new polyether ionophores. The availability of quantitative data and detailed experimental protocols is essential for advancing our understanding and manipulation of these complex biosynthetic systems for applications in drug discovery and development. Further research is warranted to fully characterize the kinetic properties of the MonE methyltransferase and to obtain a comprehensive quantitative profile of the metabolites produced in monE-deficient strains of Streptomyces cinnamonensis.

In Silico Modeling of 3-O-Demethylmonensin B: A Technical Guide for Drug Development Professionals

An in-depth exploration of the computational approaches to understanding the bioactivity and therapeutic potential of 3-O-Demethylmonensin B, a derivative of the ionophore antibiotic monensin.

This technical guide provides a comprehensive overview of the in silico modeling of this compound, a significant derivative of the polyether ionophore monensin. This document is intended for researchers, scientists, and drug development professionals interested in the computational methodologies used to investigate the structure-activity relationships, potential biological targets, and pharmacokinetic properties of this compound.

Introduction to this compound

This compound is a metabolite of monensin, an antibiotic produced by Streptomyces cinnamonensis.[1] Monensin itself is known for its ability to transport cations across lipid membranes, disrupting cellular ion homeostasis.[2] This ionophoric activity is the basis for its use as an antiprotozoal agent in veterinary medicine.[3] Recent studies have also highlighted the potential of monensin and its derivatives as anticancer agents, with evidence suggesting they can inhibit cancer-related signaling pathways.[4][5]

The in silico modeling of this compound is crucial for elucidating its mechanism of action, predicting its biological targets, and optimizing its structure for enhanced therapeutic efficacy and reduced toxicity. This guide will detail the key computational techniques employed in this endeavor.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C34H58O11 | [6] |

| Molecular Weight | 642.8 g/mol | [6] |

| Canonical SMILES | C[C@H]1C--INVALID-LINK--[C@@]3(CC--INVALID-LINK--[C@@]4(CC[C@@]5(O4)C--INVALID-LINK----INVALID-LINK----INVALID-LINK--C(=O)O)O)C)O)C)C)C)(CO)O">C@HC | [6] |

In Silico Modeling Workflow

The computational investigation of this compound typically follows a multi-step workflow, integrating various modeling techniques to build a comprehensive understanding of its biological activity.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is instrumental in identifying potential biological targets and understanding the molecular interactions that govern ligand binding.

Potential Biological Targets of Monensin and its Derivatives

Based on existing literature, several potential biological targets for monensin and its derivatives have been identified:

-

Cytochrome P450 (CYP) Enzymes: Monensin is metabolized by CYP enzymes, particularly the CYP3A subfamily.[1][7][8] Interactions with these enzymes are critical for understanding the pharmacokinetics and potential drug-drug interactions of its derivatives.

-

P-glycoprotein (P-gp): Monensin has been shown to be a P-glycoprotein inhibitor.[9][10] P-gp is an efflux pump that plays a significant role in multidrug resistance in cancer.

-

PI3K/AKT Signaling Pathway: Recent studies have demonstrated that monensin can exert antiproliferative effects by targeting the PI3K/AKT signaling pathway in cancer cells.[5][11][12]

-

Insulin-like Growth Factor 1 Receptor (IGF1R) Signaling Pathway: Monensin has been found to suppress IGF1R expression in colorectal cancer cells.[13]

-

Asialoglycoprotein Receptor: Monensin can inhibit the intracellular dissociation of asialoglycoproteins from their receptor.[14]

Experimental Protocol: Molecular Docking using AutoDock Vina

This protocol outlines the general steps for performing molecular docking of this compound against a selected protein target using AutoDock Vina.[15][16]

-

Preparation of the Ligand:

-

Obtain the 3D structure of this compound in SDF or MOL2 format. The SMILES string from PubChem can be used to generate a 3D structure using software like Open Babel.

-

Convert the ligand file to the PDBQT format using AutoDock Tools. This step involves adding Gasteiger charges and defining rotatable bonds.

-

-

Preparation of the Receptor:

-

Download the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the receptor using AutoDock Tools by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning Kollman charges.

-

Save the prepared receptor in PDBQT format.

-

-

Grid Box Definition:

-

Define the search space (grid box) for docking. The grid box should encompass the active site of the receptor. The coordinates and dimensions of the box can be determined based on the location of a co-crystallized ligand or by using active site prediction tools.

-

-

Running AutoDock Vina:

-

Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the desired output file name.

-

Execute AutoDock Vina from the command line using the configuration file.

-

-

Analysis of Results:

-

Analyze the output file, which contains the predicted binding poses and their corresponding binding affinities (in kcal/mol).

-

Visualize the protein-ligand interactions of the best-scoring poses using molecular visualization software like PyMOL or Chimera to identify key interacting residues.

-

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a protein-ligand complex over time. This technique is used to assess the stability of the docked pose and to study the conformational changes that may occur upon ligand binding.

Experimental Protocol: MD Simulation using GROMACS

This protocol provides a general workflow for running an MD simulation of a this compound-protein complex using GROMACS.[17][18][19][20][21]

-

System Preparation:

-

Prepare the protein-ligand complex topology and coordinate files. The docked pose from the molecular docking study is used as the starting structure.

-

Generate the ligand topology and parameters using a force field like CHARMM36 or GAFF. The CGenFF server can be used for CHARMM-compatible parameters.

-

Combine the protein and ligand topologies.

-

-

Solvation and Ionization:

-

Create a simulation box (e.g., cubic or dodecahedron) and solvate the complex with a chosen water model (e.g., TIP3P).

-

Add ions to neutralize the system and to mimic physiological salt concentration.

-

-

Energy Minimization:

-

Perform energy minimization to remove steric clashes and to relax the system to a lower energy state.

-

-

Equilibration:

-

Perform a two-step equilibration process:

-

NVT (isothermal-isochoric) ensemble: Equilibrate the temperature of the system while restraining the protein and ligand heavy atoms.

-

NPT (isothermal-isobaric) ensemble: Equilibrate the pressure of the system, again with position restraints on the protein and ligand.

-

-

-

Production MD Run:

-

Run the production MD simulation without restraints for a desired length of time (e.g., 100 ns or more).

-

-

Analysis:

-

Analyze the trajectory to calculate root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to study specific interactions.

-

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a statistical approach used to establish a relationship between the chemical structures of a series of compounds and their biological activities. This technique is valuable for predicting the activity of novel compounds and for guiding lead optimization.

Experimental Protocol: QSAR Modeling

The following steps outline a general protocol for developing a QSAR model for a series of monensin derivatives.[22][23]

-

Data Set Preparation:

-

Compile a dataset of monensin derivatives with their experimentally determined biological activities (e.g., IC50 values for antibacterial or anticancer activity).

-

Divide the dataset into a training set for model building and a test set for model validation.

-

-

Descriptor Calculation:

-

For each molecule in the dataset, calculate a set of molecular descriptors that quantify various physicochemical and structural properties (e.g., topological, electronic, and steric descriptors). Software like PaDEL-Descriptor or Mordred can be used for this purpose.

-

-

Feature Selection:

-

Select a subset of the most relevant descriptors to avoid overfitting and to build a more interpretable model. Techniques like genetic algorithms or recursive feature elimination can be employed.

-

-

Model Building:

-

Use a statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) or random forest (RF), to build the QSAR model.

-

-

Model Validation:

-

Validate the predictive power of the model using both internal validation (e.g., cross-validation) and external validation with the test set. Key statistical parameters to evaluate include the coefficient of determination (R²), cross-validated R² (Q²), and root mean square error (RMSE).

-

Signaling Pathway Visualization

Visualizing the signaling pathways affected by this compound can provide a clearer understanding of its mechanism of action at a systems level.

PI3K/AKT Signaling Pathway Inhibition

Monensin has been shown to inhibit the PI3K/AKT signaling pathway, which is frequently overactive in cancer.[5][11][12]

P-glycoprotein Inhibition

By inhibiting P-glycoprotein, this compound could potentially reverse multidrug resistance in cancer cells.

Conclusion

The in silico modeling of this compound offers a powerful and cost-effective approach to understanding its therapeutic potential. Through a combination of molecular docking, molecular dynamics simulations, and QSAR analysis, researchers can gain valuable insights into its mechanism of action, identify novel biological targets, and guide the rational design of more potent and selective derivatives. The continued application of these computational methods will be instrumental in advancing the development of this compound and other monensin analogues as potential therapeutic agents.

References

- 1. Jacobsen Catalyst as a Cytochrome P450 Biomimetic Model for the Metabolism of Monensin A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Monensin - Wikipedia [en.wikipedia.org]

- 3. Monensin | C36H62O11 | CID 441145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Monensin, an Antibiotic Isolated from Streptomyces Cinnamonensis, Regulates Human Neuroblastoma Cell Proliferation via the PI3K/AKT Signaling Pathway and Acts Synergistically with Rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C34H58O11 | CID 194812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Biochemical background of toxic interaction between tiamulin and monensin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oxidative monensin metabolism and cytochrome P450 3A content and functions in liver microsomes from horses, pigs, broiler chicks, cattle and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Monensin, an Antibiotic Isolated from Streptomyces Cinnamonensis, Regulates Human Neuroblastoma Cell Proliferation via the PI3K/AKT Signaling Pathway and Acts Synergistically with Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effect of antibiotic monensin on cell proliferation and IGF1R signaling pathway in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Monensin inhibits intracellular dissociation of asialoglycoproteins from their receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading - PMC [pmc.ncbi.nlm.nih.gov]

- 16. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]

- 17. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 18. GROMACS Tutorials [mdtutorials.com]

- 19. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]

- 20. Protein-Ligand Complex [mdtutorials.com]

- 21. Protein-Ligand Complex [mdtutorials.com]

- 22. neovarsity.org [neovarsity.org]

- 23. Predictive Quantitative Structure–Activity Relationship Modeling of the Antifungal and Antibiotic Properties of Triazolothiadiazine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3-O-Demethylmonensin B: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 3-O-Demethylmonensin B, a derivative of the polyether ionophore antibiotic Monensin B. The methods outlined below encompass both biosynthetic and potential chemical approaches, offering pathways for obtaining this compound for research and development purposes.

Introduction

Monensin, a mixture of congeners primarily composed of Monensin A and B, is produced by the fermentation of Streptomyces cinnamonensis. These compounds are characterized by their ability to transport cations across cell membranes, leading to a range of biological activities, including antibacterial and anticoccidial properties. This compound is a naturally occurring metabolite where the methyl group at the 3-hydroxyl position of Monensin B has been removed. This modification can influence the compound's biological activity and provides a target for further derivatization to explore structure-activity relationships.

The following sections detail a biosynthetic method leveraging methylation inhibitors during fermentation and outline a theoretical chemical demethylation approach based on established organic chemistry principles.

Biosynthetic Approach: Inhibition of Methylation in Streptomyces cinnamonensis

The most direct method to produce this compound is through the fermentation of Streptomyces cinnamonensis in the presence of methylation inhibitors. The biosynthesis of monensin involves a late-stage O-methylation at the C-3 position, catalyzed by a methyltransferase. By introducing specific inhibitors of this enzymatic step, the production of 3-O-demethylated analogs can be significantly enhanced.

A study by Pospíšil et al. demonstrated the efficacy of several methylation inhibitors in increasing the yield of 3-O-demethylmonensins. The data from this study is summarized below.

Data Presentation: Effect of Methylation Inhibitors

| Inhibitor | Concentration | Time of Addition | Relative Yield of 3-O-Demethylmonensins (% of total monensins) | Overall Production Inhibition |

| None (Control) | - | - | ~2% | None |

| Aminopterine | 2.3 x 10⁻² mM | 17th hour | Highest Relative Yield | Not specified as substantially inhibitory |

| Sulfadimidine | 20 mM | Not specified | 28-30% | Substantial |

| Sulfathiazole | 20 mM | Not specified | 28-30% | Substantial |

| Sulfaguanidine | Not specified | Not specified | Poor inhibitor | Not specified |

| Phthalylsulfathiazole | Not specified | Not specified | Poor inhibitor | Not specified |

| Sulfisoxazole | Not specified | Not specified | No effect | Not specified |

| p-Aminosalicylic acid | Not specified | Not specified | No effect | Not specified |

Data sourced from Pospíšil et al. (1990).

Experimental Protocol: Biosynthetic Production

This protocol is a general guideline based on the findings of Pospíšil et al. Optimization of specific parameters such as inhibitor concentration, time of addition, and fermentation conditions may be required for different strains of S. cinnamonensis and fermentation scales.

1. Culture Preparation:

-

Prepare a seed culture of Streptomyces cinnamonensis in a suitable vegetative medium.

-

Incubate the seed culture under appropriate conditions of temperature and agitation until sufficient growth is achieved.

2. Production Fermentation:

-

Inoculate a production medium with the seed culture. A typical complex medium may contain glucose, soybean oil, and other nutrients.

-

Conduct the fermentation under controlled conditions (e.g., 30°C with intensive aeration).

3. Addition of Methylation Inhibitor:

-

Prepare a sterile stock solution of the chosen methylation inhibitor (e.g., aminopterine).

-

Add the inhibitor to the fermentation culture at the desired time point. For aminopterine, addition at the 17th hour of cultivation has been shown to be effective.

4. Fermentation and Monitoring:

-

Continue the fermentation for a total of approximately one week.

-

Monitor the production of monensins and their demethylated analogs periodically using analytical techniques such as HPLC.

5. Extraction and Purification:

-

After fermentation, separate the mycelium from the broth by filtration.

-

Acidify the filtrate to approximately pH 3.

-

Extract the acidified filtrate with an organic solvent such as chloroform.

-

Concentrate the organic extract.

-

Purify this compound from the crude extract using chromatographic techniques (e.g., silica gel chromatography or preparative HPLC).

Workflow for Biosynthetic Production

Caption: Workflow for the biosynthetic production of this compound.

Theoretical Chemical Synthesis: Demethylation of Monensin B

While a biosynthetic approach is established, chemical synthesis offers an alternative route. A direct chemical demethylation of Monensin B at the 3-O-position would be a desirable strategy. However, the polyfunctional nature of the monensin molecule presents a significant challenge for selective demethylation. The presence of multiple hydroxyl groups and ether linkages requires the use of mild and selective demethylating agents to avoid unwanted side reactions.

Common reagents for the cleavage of aryl methyl ethers, which could potentially be adapted for this aliphatic ether, include Lewis acids like boron tribromide (BBr₃) and strong protic acids like hydrobromic acid (HBr).

Proposed Signaling Pathway for Chemical Demethylation

Caption: Proposed reaction pathway for the chemical demethylation of Monensin B.

Experimental Protocol: Chemical Demethylation (Theoretical)

Disclaimer: This is a theoretical protocol and requires optimization and careful monitoring due to the sensitive nature of the substrate.

1. Reaction Setup:

-

Dissolve Monensin B in a suitable dry, aprotic solvent (e.g., dichloromethane for BBr₃) in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to a low temperature (e.g., -78°C to 0°C) using a cooling bath.

2. Addition of Demethylating Agent:

-

Slowly add the demethylating agent (e.g., a solution of BBr₃ in dichloromethane) to the cooled solution of Monensin B with vigorous stirring. The stoichiometry of the reagent is critical and should be carefully controlled.

3. Reaction Monitoring:

-

Allow the reaction to proceed at a low temperature, gradually warming to room temperature if necessary.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS to determine the consumption of the starting material and the formation of the product.

4. Quenching and Workup:

-

Once the reaction is complete, quench the reaction by the slow addition of a suitable reagent (e.g., methanol or water) at a low temperature.

-

Allow the mixture to warm to room temperature.

-

Perform an aqueous workup to remove the reagent and its byproducts. This may involve extraction with an organic solvent and washing with brine or a mild base.

5. Purification:

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate this compound.

Quantitative Data for Theoretical Chemical Synthesis

| Parameter | Boron Tribromide (BBr₃) | Hydrobromic Acid (HBr) |

| Solvent | Dichloromethane | Acetic Acid / Water |

| Temperature | -78°C to Room Temperature | Elevated Temperatures (e.g., 100-130°C) |

| Reaction Time | Hours (monitor by TLC) | Hours (monitor by TLC) |

| Workup | Quench with methanol, aqueous extraction | Extraction, neutralization |

| Selectivity | Potentially higher | Lower, risk of side reactions |

These conditions are general and require significant optimization for the specific substrate, Monensin B.

Conclusion

The synthesis of this compound is most practically achieved through a biosynthetic approach utilizing methylation inhibitors during the fermentation of Streptomyces cinnamonensis. This method has been demonstrated to significantly increase the yield of the desired demethylated product. Chemical demethylation of Monensin B presents a potential alternative, though it requires careful selection of reagents and optimization of reaction conditions to achieve selective cleavage of the 3-O-methyl ether without degrading the complex polyether structure. The protocols and data provided herein serve as a comprehensive guide for researchers and professionals in the field of drug discovery and development to produce and further investigate this monensin derivative.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of 3-O-Demethylmonensin B

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-O-Demethylmonensin B, a key derivative of the polyether ionophore antibiotic, Monensin. The methodology is designed for researchers, scientists, and professionals involved in drug development and quality control. The protocol employs a reversed-phase C18 column with post-column derivatization using a vanillin reagent for enhanced detection at 520 nm. This method provides a reliable and sensitive approach for the separation and quantification of this compound in various sample matrices.

Introduction

Monensin is a widely used coccidiostat in the poultry industry and a growth promoter in ruminants. This compound is a related substance and potential impurity that requires accurate monitoring and quantification for regulatory compliance and product quality assessment. High-Performance Liquid Chromatography (HPLC) offers a precise and reliable technique for the analysis of such compounds. The method described herein is adapted from established protocols for monensin analysis and provides a solid foundation for the method development and validation for this compound.[1][2][3][4] The structural similarity between monensin and its demethylated form allows for the adaptation of existing analytical methodologies.

Chemical Structure

This compound

Experimental Protocol

This protocol provides a comprehensive procedure for the analysis of this compound using HPLC with post-column derivatization.

Materials and Reagents

-

This compound reference standard

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade, filtered and deionized)

-

Phosphoric acid (analytical grade)

-

Vanillin (analytical grade)

-

Sulfuric acid (concentrated, analytical grade)

-

Sample diluent: Methanol/Water (90:10, v/v)

Instrumentation

-

HPLC system equipped with a pump, autosampler, and column oven.

-

Post-column derivatization system with a reagent pump and reaction coil.

-

UV-Vis detector.

-

Reversed-phase C18 column (e.g., µ-Bondapak C18, 3.9 mm i.d. x 300 mm).[1]

Chromatographic Conditions

| Parameter | Condition |

| Column | µ-Bondapak C18 (3.9 mm i.d. x 300 mm) |

| Mobile Phase | Methanol:Water:Phosphoric Acid |

| Flow Rate | 0.7 mL/min[1] |

| Column Temperature | 40 °C |

| Injection Volume | 20 µL |

| Detector Wavelength | 520 nm[1][2] |

Post-Column Derivatization

| Parameter | Condition |

| Derivatization Reagent | 30 g Vanillin in 950 mL Methanol and 20 mL concentrated Sulfuric Acid[1] |

| Reagent Flow Rate | 0.7 mL/min[1] |

| Reaction Coil | Stainless steel coil (e.g., 300 cm x 1 mm i.d.)[1] |

| Reaction Temperature | 90 °C[1] |

Standard and Sample Preparation

Standard Preparation:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

-

Perform serial dilutions of the stock solution with the sample diluent to prepare a series of calibration standards (e.g., 10-200 ng/mL).

Sample Preparation (from a solid matrix):

-

Accurately weigh a known amount of the homogenized sample.

-

Extract the sample with a suitable volume of Methanol:Water (9:1 v/v) by shaking for 1 hour.[3][4]

-

Centrifuge the extract to pellet any solid material.

-

Filter the supernatant through a 0.45 µm syringe filter.

-

Dilute the filtered extract with the sample diluent if necessary to fall within the calibration range.

Experimental Workflow

Caption: Experimental workflow for the HPLC analysis of this compound.

Expected Performance Characteristics

The following table summarizes the expected performance characteristics of the HPLC method for this compound, based on published data for monensin.[1][2] These values should be experimentally verified during method validation.

| Parameter | Expected Value |

| Linearity Range | 10 - 200 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Recovery | 88% - 102% |

| Coefficient of Variation (CV%) | < 2% |

| Limit of Quantification (LOQ) | Approximately 100 ng/mL |

Data Analysis and Quantification

The concentration of this compound in the samples is determined by comparing the peak area of the analyte with the calibration curve generated from the reference standards. The external standard method is used for quantification.

Logical Relationship for Method Development

Caption: Logical flow for adapting an existing HPLC method for a related compound.

Conclusion

The HPLC method detailed in this application note provides a robust and sensitive approach for the determination of this compound. By leveraging a well-established post-column derivatization technique, this method offers the necessary selectivity and sensitivity for accurate quantification in research and quality control environments. The provided protocol serves as a comprehensive starting point for method development and validation, enabling reliable analysis of this important monensin-related compound.

References

- 1. [Determination of monensin residue in chicken by HPLC with post-column derivatization] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A modified HPLC method for monensin analysis in liposomes and nanocapsules and its comparison with spectrophotometric and radioactive methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C34H58O11 | CID 194812 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for 3-O-Demethylmonensin B in Antimicrobial Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Demethylmonensin B is a derivative of Monensin B, a polyether ionophore antibiotic produced by Streptomyces cinnamonensis. Ionophores are known for their ability to transport cations across lipid membranes, thereby disrupting cellular ion homeostasis, a mechanism that underpins their antimicrobial activity.[1] This document provides detailed application notes and standardized protocols for conducting antimicrobial susceptibility testing (AST) with this compound to evaluate its efficacy against a variety of microbial pathogens.

The primary mechanism of action for monensin and its derivatives involves the exchange of sodium (Na+) and potassium (K+) ions across the cell membrane, which disrupts the ionic gradients essential for cellular physiology.[2] This disruption of the membrane potential can lead to cell death.[3] Monensin has demonstrated activity primarily against Gram-positive bacteria, which is attributed to the less complex cell wall structure of these organisms compared to Gram-negative bacteria.[4]

These protocols are designed to provide reproducible methods for determining the minimum inhibitory concentration (MIC) of this compound, a critical parameter in the assessment of a novel antimicrobial agent.

Data Presentation

Due to the limited availability of specific antimicrobial susceptibility data for this compound, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for the closely related compound, Monensin A, against various Gram-positive bacteria. This data can serve as a preliminary guide for expected activity. Researchers are encouraged to generate specific data for this compound.

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 25923 | 0.78 | [4] |

| Staphylococcus epidermidis | ATCC 12228 | 1.56 | [4] |

| Enterococcus faecalis | ATCC 29212 | 3.13 | [4] |

| Streptococcus agalactiae | ATCC 13813 | 0.78 | [4] |

| Bacillus subtilis | ATCC 6633 | 0.39 | [4] |

| Peptostreptococcus anaerobius | B-30 | 1.56 | [4] |

Note: The above data is for Monensin A and should be used as a reference point. Actual MIC values for this compound may vary.

Mandatory Visualizations

Signaling Pathway and Mechanism of Action

Caption: Proposed ionophore-mediated disruption of transmembrane ion gradients.

Experimental Workflow: Broth Microdilution Method

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Experimental Protocols

The following are detailed protocols for determining the antimicrobial susceptibility of this compound. Given its hydrophobic nature as a polyether ionophore, modifications to standard protocols may be necessary to ensure proper solubilization and dispersion.

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) in a liquid medium.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO) or Ethanol (for stock solution)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

-

RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi

-

Sterile 96-well microtiter plates

-

Microbial strains for testing

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator

Procedure:

-

Stock Solution Preparation: Dissolve this compound in a minimal amount of DMSO or ethanol to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

-

Serial Dilutions:

-

Add 100 µL of sterile broth (CAMHB or RPMI) to all wells of a 96-well plate.

-

Add an appropriate volume of the stock solution to the first well to achieve the desired starting concentration, and mix thoroughly.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.

-

-

Inoculum Preparation:

-

Culture the test microorganism on an appropriate agar plate overnight.

-

Select several colonies and suspend them in sterile saline or broth.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

-

Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Inoculation: Add 100 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.

-

Controls:

-

Positive Control: A well containing broth and inoculum without the test compound.

-

Negative Control: A well containing broth only.

-

Solvent Control: A well containing broth, inoculum, and the highest concentration of the solvent used to dissolve the compound.

-

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for most bacteria, or at 30-35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Agar Dilution Method

This method is considered a reference method for MIC determination and is particularly useful for testing multiple strains simultaneously.

Materials:

-

This compound

-

DMSO or Ethanol

-

Mueller-Hinton Agar (MHA) or other suitable agar medium

-

Sterile petri dishes

-

Microbial strains for testing

-

0.5 McFarland turbidity standard

-

Inoculum replicating device (optional)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound as described for the broth microdilution method.

-

Agar Plate Preparation:

-

Prepare molten MHA and cool to 45-50°C in a water bath.

-

Prepare serial dilutions of the this compound stock solution.

-

Add a specific volume of each dilution to a separate, labeled petri dish.

-

Add a fixed volume of the molten agar to each plate (e.g., 1 mL of drug solution to 19 mL of agar for a 1:20 dilution) to achieve the desired final concentrations.

-

Mix gently by swirling and allow the agar to solidify.

-

Prepare a control plate with agar and the solvent, but no drug.

-

-

Inoculum Preparation: Prepare a standardized inoculum as described for the broth microdilution method.

-

Inoculation: Spot-inoculate a small, fixed volume (e.g., 1-10 µL) of each standardized microbial suspension onto the surface of each agar plate. A multi-point inoculator can be used to test several strains on each plate.

-

Incubation: Incubate the plates under the same conditions as for the broth microdilution method.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the growth of the microorganism at the inoculation spot.

Disk Diffusion Method (Qualitative)

This method provides a qualitative assessment of susceptibility and is useful for preliminary screening.

Materials:

-

This compound

-

Sterile filter paper disks (6 mm)

-

Mueller-Hinton Agar (MHA) plates

-

Microbial strains for testing

-

0.5 McFarland turbidity standard

-

Sterile swabs

Procedure:

-

Disk Preparation: Aseptically impregnate sterile filter paper disks with a known amount of this compound solution. Allow the solvent to evaporate completely.

-

Inoculum Preparation: Prepare a standardized inoculum as described previously.

-

Inoculation: Dip a sterile swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.

-

Disk Application: Aseptically place the impregnated disks onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.

-

Incubation: Incubate the plates as described above.

-

Result Interpretation: Measure the diameter of the zone of inhibition (the area of no growth) around each disk in millimeters. The size of the zone is indicative of the organism's susceptibility. Interpretation requires correlation with MIC data, which is currently unavailable for this compound.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the antimicrobial susceptibility testing of this compound. While specific quantitative data for this compound is not yet widely available, the methodologies outlined, based on established standards for similar compounds, will enable researchers to generate reliable and reproducible data. The proposed mechanism of action, centered on the disruption of ion gradients, provides a solid basis for understanding its potential as an antimicrobial agent. Further research is essential to establish a detailed antimicrobial spectrum and to elucidate any specific signaling pathways that may be affected by this compound.

References

- 1. CAS 92096-16-7: 3-O-demethylmonensin A | CymitQuimica [cymitquimica.com]

- 2. Chemotherapeutic Potential of Monensin as an Anti-microbial Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Polyether Ionophore Antibiotics Target Drug-Resistant Clinical Isolates, Persister Cells, and Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure and Antimicrobial Properties of Monensin A and Its Derivatives: Summary of the Achievements - PMC [pmc.ncbi.nlm.nih.gov]

Applications of 3-O-Demethylmonensin B in Veterinary Research: A Metabolite in Focus

Introduction

3-O-Demethylmonensin B is a metabolite of Monensin B, a polyether ionophore antibiotic widely used in the veterinary field. While Monensin itself has extensive applications as a coccidiostat in poultry and a growth promoter in ruminants, this compound is not utilized as a standalone veterinary drug. Research on this compound is primarily in the context of understanding the metabolism and biotransformation of its parent compound, Monensin. This document provides an overview of the current knowledge on this compound, focusing on its formation and biological significance as a metabolite.

Overview of Monensin and its Metabolism

Monensin, produced by Streptomyces cinnamonensis, is a mixture of several congeners, with Monensin A being the major component and Monensin B a minor one. It functions as an ionophore, selectively forming complexes with monovalent cations like sodium (Na+) and potassium (K+) and transporting them across cell membranes. This disruption of ion gradients is the basis for its antimicrobial and anticoccidial activity.

In livestock, monensin is metabolized in the liver. One of the key metabolic pathways is O-demethylation. Microsomal tests have identified the formation of O-demethylated metabolites from both Monensin A and Monensin B. Specifically, this compound is a product of the O-demethylation of Monensin B.

Biological Activity of this compound

Signaling Pathway and Mechanism of Action of Parent Compound (Monensin)

The mechanism of action of Monensin provides the context for understanding the potential, albeit likely reduced, activity of its metabolite, this compound.

Caption: Mechanism of action of the parent compound, Monensin, as an ionophore.

Experimental Protocols

As there are no direct applications of this compound as a veterinary therapeutic, specific experimental protocols for its use are not established. However, the study of its formation and activity as a metabolite involves standard laboratory procedures.

In Vitro Metabolism of Monensin

Objective: To study the formation of this compound from Monensin B using liver microsomes.

Materials:

-

Liver microsomes from the target veterinary species (e.g., bovine, avian)

-

Monensin B standard

-

NADPH regenerating system

-

Phosphate buffer

-

High-performance liquid chromatography-mass spectrometry (HPLC-MS) system

Protocol:

-

Prepare a reaction mixture containing liver microsomes, phosphate buffer, and Monensin B.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the mixture at 37°C for a specified time course.

-

Stop the reaction by adding a quenching solvent (e.g., acetonitrile).

-

Centrifuge the mixture to pellet the protein.

-

Analyze the supernatant using HPLC-MS to identify and quantify the formation of this compound.

In Vitro Anticoccidial Susceptibility Testing

Objective: To assess the biological activity of Monensin metabolites against Eimeria species.

Materials:

-

Cultured host cells (e.g., Madin-Darby bovine kidney cells)

-

Eimeria sporozoites

-

Cell culture medium

-

This compound (if available as a purified standard)

-

Monensin B (as a positive control)

-

MTT or other viability assay reagents

Protocol:

-

Seed host cells in microtiter plates and grow to confluence.

-

Treat the cells with varying concentrations of this compound and Monensin B.

-

Infect the treated cells with Eimeria sporozoites.

-

Incubate for a period sufficient for parasite development.

-

Assess the viability of the host cells and/or the extent of parasite replication using a suitable assay (e.g., MTT assay for cell viability, qPCR for parasite DNA).

-

Calculate the IC50 (half-maximal inhibitory concentration) to determine the relative activity of the metabolite compared to the parent compound.

Data Presentation

Due to the lack of specific studies on this compound, quantitative data tables comparing its efficacy to other compounds are not available. Research in this area would first require the synthesis or purification of sufficient quantities of this compound for testing.

A hypothetical data table for an in vitro anticoccidial assay could be structured as follows:

| Compound | Concentration (µg/mL) | Parasite Inhibition (%) |

| Control | 0 | 0 |

| Monensin B | 0.1 | 55 |

| 1.0 | 92 | |

| 10.0 | 98 | |

| This compound | 0.1 | 25 |

| 1.0 | 60 | |

| 10.0 | 85 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Experimental Workflow Visualization

The general workflow for the investigation of ionophore metabolites like this compound is depicted below.

Caption: General workflow for the study of veterinary drug metabolites.

Conclusion

This compound is a known metabolite of the veterinary drug Monensin B. Current scientific literature does not support its use as an independent therapeutic agent in veterinary medicine. Its significance lies in the study of the pharmacokinetics and metabolism of Monensin, where it represents a product with likely reduced biological activity. Further research, contingent on the availability of a purified standard, would be necessary to fully characterize its specific pharmacological and toxicological profile. For researchers in drug development, the study of such metabolites is crucial for a comprehensive understanding of a drug's in vivo behavior, efficacy, and safety.

Application Notes and Protocols for 3-O-Demethylmonensin B

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of a stock solution of 3-O-Demethylmonensin B, a polyether ionophore antibiotic. The information is intended for use in research and drug development settings.

Compound Information

This compound is a derivative of Monensin, a well-characterized ionophore. While specific data for this derivative is limited, the following information has been compiled from available resources.

| Property | Value | Source |

| Molecular Formula | C₃₄H₅₈O₁₁ | [1] |

| Molecular Weight | 642.8 g/mol | [1] |

| CAS Number | 109345-56-4 | [1] |

Solubility and Storage

| Solvent | Anticipated Solubility | Notes |

| DMSO (Dimethyl Sulfoxide) | Soluble | A common solvent for preparing high-concentration stock solutions of non-polar compounds. |

| Ethanol | Soluble | May be a suitable alternative to DMSO. Monensin sodium salt is soluble at approximately 15 mg/mL.[2] |

| Dimethylformamide (DMF) | Soluble | Monensin sodium salt is soluble at approximately 1 mg/mL.[2] |

| Water | Sparingly soluble to Insoluble | Polyether ionophores generally have very low water solubility.[2] |

Storage Conditions:

-

Solid Compound: Store at -20°C for long-term stability.[2]

-

Stock Solution: Aliquot into single-use volumes and store at -20°C. Avoid repeated freeze-thaw cycles. A 50 mM solution of Monensin in absolute ethanol was reported to be stable when stored at -20°C.[3] For other compounds dissolved in DMSO, storage at -20°C for up to 3 months is generally acceptable.[4]

Experimental Protocols

Safety Precautions

-

A specific Safety Data Sheet (SDS) for this compound is not currently available. Handle with caution.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

-

Work in a well-ventilated area or a chemical fume hood.

-

Avoid inhalation of dust or solution aerosols.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a general method for preparing a 10 mM stock solution. The final concentration may be adjusted based on experimental needs and observed solubility.

Materials:

-

This compound (solid)

-

Anhydrous DMSO

-

Sterile microcentrifuge tubes or vials

-

Analytical balance

-

Vortex mixer

-

Pipettes

Procedure:

-

Calculate the required mass:

-

To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:

-

Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L x 0.001 L x 642.8 g/mol x 1000 mg/g = 6.428 mg

-

-

-

Weigh the compound:

-

Carefully weigh out 6.43 mg of this compound using an analytical balance.

-

-

Dissolve the compound:

-

Add the weighed compound to a sterile microcentrifuge tube.

-

Add 1 mL of anhydrous DMSO to the tube.

-

Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not to exceed 37°C) may aid dissolution, but monitor for any signs of degradation.

-

-

Storage:

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Label the tubes clearly with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -20°C.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for investigating the effects of an ionophore like this compound on cultured cells.

Caption: General experimental workflow for studying ionophore effects.

Mechanism of Action: Ionophore Activity

As a polyether antibiotic, this compound is expected to function as an ionophore, facilitating the transport of cations across biological membranes. This action disrupts the natural ion gradients essential for cellular function.[5] The parent compound, Monensin, acts as an Na+/H+ antiporter, effectively exchanging sodium ions for protons across membranes.[6][7] This disruption of ion homeostasis can lead to various cellular effects, including the blockage of intracellular protein transport through the Golgi apparatus.[6]

The following diagram illustrates the general mechanism of a monovalent cation/proton exchange ionophore.

Caption: Ionophore-mediated Na+/H+ exchange across the cell membrane.

References

- 1. This compound | C34H58O11 | CID 194812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. selleckchem.com [selleckchem.com]

- 5. CAS 92096-16-7: 3-O-demethylmonensin A | CymitQuimica [cymitquimica.com]

- 6. Monensin - Wikipedia [en.wikipedia.org]

- 7. selleckchem.com [selleckchem.com]

Application Notes and Protocols: 3-O-Demethylmonensin B as a Tool for Studying Ion Transport

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Demethylmonensin B is a derivative of the polyether ionophore antibiotic Monensin B. Like its parent compound, it is presumed to act as a potent and selective ionophore, facilitating the transport of monovalent cations across biological membranes. This property makes it a valuable research tool for investigating the intricate processes of ion transport and its downstream cellular consequences. These application notes provide a comprehensive overview of the use of this compound in studying ion transport, including its mechanism of action, experimental protocols, and potential effects on cellular signaling pathways.

Note: Specific experimental data for this compound is limited in the public domain. The following protocols and data are based on the well-characterized activities of the closely related Monensin A and general methodologies for studying ionophores. Researchers should adapt and validate these protocols for their specific experimental systems.

Mechanism of Action

This compound is believed to function as a mobile ion carrier, specifically as a sodium-proton (Na+/H+) antiporter.[1] Its lipophilic exterior allows it to readily insert into cellular and organellar membranes. The polar interior of the molecule chelates a sodium ion, transports it across the membrane, and releases it on the other side in exchange for a proton. This electroneutral exchange disrupts the natural Na+ and H+ gradients across the membrane, leading to an increase in intracellular sodium concentration and an increase in cytosolic and intra-organellar pH.[2][3]

Applications in Research

-

Studying Na+/H+ Exchange: As a potent Na+/H+ exchanger, this compound can be used to artificially manipulate intracellular sodium and proton concentrations, allowing researchers to study the physiological consequences of altered ion homeostasis.[2]

-

Investigating the Role of Ion Gradients in Cellular Processes: By disrupting Na+ and H+ gradients, researchers can explore the importance of these gradients in various cellular functions, including cell volume regulation, intracellular pH control, and enzyme activity.[4]

-

Disruption of Golgi Apparatus Function: A well-documented effect of monensin and its derivatives is the disruption of the Golgi apparatus.[5][6][7] This occurs due to the dissipation of the proton gradient across the Golgi membrane, which is essential for proper protein trafficking and processing. This makes this compound a useful tool for studying Golgi function and the secretory pathway.[8][9][10]

-

Antimicrobial and Anticancer Research: The disruption of ion homeostasis is a key mechanism of the antimicrobial and potential anticancer activities of ionophores.[1] this compound can be investigated for its efficacy in these areas.

Data Presentation

The following tables present hypothetical quantitative data to illustrate how results from ion transport studies using this compound could be structured.

Table 1: Effect of this compound on Intracellular Sodium Concentration

| Concentration of this compound (µM) | Intracellular Na+ Concentration (mM) (Mean ± SD) |

| 0 (Control) | 10 ± 1.5 |

| 0.1 | 25 ± 2.1 |

| 1 | 68 ± 5.4 |

| 10 | 115 ± 9.8 |

Table 2: Effect of this compound on Intracellular pH

| Concentration of this compound (µM) | Intracellular pH (Mean ± SD) |

| 0 (Control) | 7.20 ± 0.05 |

| 0.1 | 7.35 ± 0.06 |

| 1 | 7.58 ± 0.08 |

| 10 | 7.82 ± 0.10 |

Experimental Protocols

Protocol 1: Measurement of Intracellular Sodium Concentration Using a Fluorescent Indicator

This protocol describes how to measure changes in intracellular sodium concentration in cultured cells treated with this compound using the fluorescent sodium indicator, CoroNa™ Green, AM.[11]

Materials:

-

Cultured cells seeded on glass-bottom dishes

-

This compound stock solution (e.g., 10 mM in DMSO)

-

CoroNa™ Green, AM (Thermo Fisher Scientific)[11]

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Fluorescence microscope with appropriate filters for CoroNa™ Green (Excitation/Emission: ~492/516 nm)[11]

Procedure:

-

Cell Preparation: Seed cells on glass-bottom dishes to achieve 70-80% confluency on the day of the experiment.

-

Dye Loading:

-

Prepare a loading solution of 5 µM CoroNa™ Green, AM with 0.02% Pluronic F-127 in HBSS.

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add the loading solution to the cells and incubate for 45-60 minutes at 37°C in the dark.

-

-

Washing: Remove the loading solution and wash the cells three times with fresh HBSS to remove extracellular dye.

-

Treatment:

-

Add HBSS containing the desired concentrations of this compound to the cells. Include a vehicle control (DMSO).

-

Incubate for the desired time period (e.g., 15-30 minutes).

-

-

Imaging:

-

Place the dish on the stage of the fluorescence microscope.

-

Acquire images using the appropriate filter set for CoroNa™ Green.

-

-

Data Analysis:

-

Measure the mean fluorescence intensity of individual cells or regions of interest using image analysis software.

-

Normalize the fluorescence intensity of treated cells to that of control cells.

-

For quantitative measurements, a calibration curve can be generated using buffers with known sodium concentrations and a sodium ionophore like gramicidin.[12]

-

Protocol 2: Measurement of Intracellular pH Using a Fluorescent Indicator

This protocol outlines the measurement of intracellular pH changes in response to this compound using the ratiometric pH indicator BCECF, AM.

Materials:

-

Cultured cells seeded on glass-bottom dishes

-

This compound stock solution (e.g., 10 mM in DMSO)

-

BCECF, AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Fluorescence imaging system capable of ratiometric measurements (e.g., with excitation wavelengths of 440 nm and 490 nm, and emission at 535 nm)

Procedure:

-

Cell Preparation: Seed cells on glass-bottom dishes to be 70-80% confluent.

-

Dye Loading:

-

Prepare a loading solution of 2-5 µM BCECF, AM with 0.02% Pluronic F-127 in HBSS.

-

Remove culture medium, wash cells once with HBSS.

-

Add the loading solution and incubate for 30-45 minutes at 37°C in the dark.

-

-

Washing: Remove the loading solution and wash the cells three times with fresh HBSS.

-

Treatment: Add HBSS with the desired concentrations of this compound and a vehicle control.

-

Imaging:

-

Place the dish on the microscope stage.

-

Acquire fluorescence images by alternating excitation between 490 nm (pH-sensitive) and 440 nm (pH-insensitive).

-

Collect emitted fluorescence at ~535 nm.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities (F490/F440) for each cell or region of interest.

-

Generate a calibration curve by treating BCECF-loaded cells with a nigericin/high K+ buffer of known pH values to relate the fluorescence ratio to intracellular pH.

-

Visualizations

Caption: Mechanism of Na+/H+ antiport by this compound.

Caption: Workflow for measuring intracellular sodium.

References

- 1. Monensin - Wikipedia [en.wikipedia.org]

- 2. Na+-H+ antiport and monensin effects on cytosolic pH and iodide transport in FRTL-5 rat thyroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of the Na(+)/H(+) exchanger monensin on intracellular pH in astroglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Intracellular pH influences the resting membrane potential of isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Dissection of the Golgi complex. I. Monensin inhibits the transport of viral membrane proteins from medial to trans Golgi cisternae in baby hamster kidney cells infected with Semliki Forest virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effects of monensin on inhibition of steroidogenesis and disruption of the Golgi complex in adrenal cells are both reversible! - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alteration of intracellular traffic by monensin; mechanism, specificity and relationship to toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of monensin on the synthesis, transport, and intracellular degradation of proteoglycans in rat ovarian granulosa cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Disruption of Golgi structure and function in mammalian cells expressing a mutant dynamin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sodium Indicators | Thermo Fisher Scientific - US [thermofisher.com]

- 12. Fluorescence Measurement of Intracellular Sodium Concentration in Single Escherichia coli Cells - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Enhancing 3-O-Demethylmonensin B Fermentation Yield

Welcome to the technical support center for the optimization of 3-O-Demethylmonensin B production from Streptomyces cinnamonensis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges and improve fermentation yields.

Troubleshooting Guides

This section addresses specific issues that may arise during the fermentation process, providing potential causes and actionable solutions.

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low overall monensin titer | Suboptimal media composition, inefficient precursor supply, non-ideal fermentation conditions (pH, temperature, aeration). | Review and optimize media components, particularly carbon and nitrogen sources. Implement precursor feeding strategies, such as the addition of propionate. Ensure fermentation parameters are tightly controlled. |

| Incorrect ratio of Monensin A to Monensin B (Low this compound) | Imbalance in the precursor pool, specifically the ratio of ethylmalonyl-CoA to methylmalonyl-CoA. | Supplement the fermentation medium with propionate precursors to favor the production of Monensin B.[1] Avoid the addition of butyrate or isobutyrate, which can stimulate the production of Monensin A.[1] |

| Foaming in the fermenter | High agitation rates, proteinaceous components in the media. | Reduce agitation speed. Add food-grade antifoaming agents as needed. |

| Poor cell growth | Inadequate nutrition, improper seed culture development, contamination. | Optimize the seed and production media. Ensure a healthy and viable inoculum. Aseptically sample and culture to check for contamination. |

| Product degradation | Unstable pH, excessive shear stress from agitation, prolonged fermentation time. | Maintain pH within the optimal range (6.0-7.0). Optimize agitation speed to ensure adequate mixing without excessive shear. Harvest the fermentation at the peak of production. |

Frequently Asked Questions (FAQs)

Q1: What is the primary precursor for increasing the yield of this compound?

A1: Propionate is the key precursor for increasing the proportion of this compound. The biosynthesis of monensin A utilizes a butyrate unit, while monensin B incorporates a propionate unit instead. Therefore, supplementing the fermentation medium with propionate shifts the biosynthetic pathway towards the production of this compound.[1]

Q2: What is the optimal temperature and pH for Streptomyces cinnamonensis fermentation?

A2: The optimal temperature for Streptomyces cinnamonensis fermentation is typically between 28°C and 37°C. A common strategy is to maintain the temperature at 29-31°C for the initial 20 hours and then increase it to 32-33°C for the remainder of the fermentation. The optimal pH is generally in the range of 6.0 to 7.0.

Q3: How can genetic engineering be used to improve the yield of this compound?

A3: Genetic engineering can significantly enhance monensin production. Overexpression of the global transcription factor crp has been shown to positively regulate monensin biosynthesis. Additionally, overexpressing genes involved in the fatty acid degradation pathway, such as fadD, fadE, fadB, and fadA, can increase the supply of precursors for monensin synthesis, leading to higher titers.

Q4: What are the key considerations for media optimization?

A4: Media optimization is crucial for maximizing yield. Key factors to consider are the carbon source (e.g., glucose, maltose), nitrogen source (e.g., fish meal, corn steep liquor, zein powder), and the presence of essential minerals. A systematic approach, such as Response Surface Methodology (RSM), can be employed to identify the optimal concentrations and interactions of media components.

Q5: What are the challenges in scaling up the fermentation process?